![molecular formula C10H10O3 B1366889 Methyl 2-(2-formylphenyl)acetate CAS No. 63969-83-5](/img/structure/B1366889.png)
Methyl 2-(2-formylphenyl)acetate
Overview
Description
Methyl 2-(2-formylphenyl)acetate is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a formyl group at the ortho position and an ester group at the para position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-formylphenyl)acetate can be synthesized through several methods. One common method involves the acylation of arynes. Arynes are highly reactive intermediates that can undergo various transformations. The direct acyl-alkylation of arynes is one such method, where 2-formylbenzoic acid is used as a starting material . The reaction typically involves the use of a palladium catalyst and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to an amide or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), primary amines (RNH2)
Major Products Formed
Oxidation: 2-(2-carboxyphenyl)acetic acid
Reduction: 2-(2-hydroxyphenyl)ethanol
Substitution: 2-(2-formylphenyl)acetamide
Scientific Research Applications
Chemistry
Methyl 2-(2-formylphenyl)acetate serves as a crucial building block in organic synthesis. It is utilized in the synthesis of complex molecules and natural products, facilitating various chemical transformations such as oxidation, reduction, and substitution reactions.
Common Reactions:
- Oxidation: Converts the formyl group to a carboxylic acid.
- Reduction: Reduces the formyl group to an alcohol.
- Substitution: The ester group can be transformed into amides or other derivatives.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and serves as a substrate in biochemical assays. Its structural properties enable it to interact with biological targets, making it valuable in investigating enzyme mechanisms.
Biological Activity:
- Exhibits significant antimicrobial properties against various bacterial strains.
- Molecular docking studies reveal potential interactions with enzymes or receptors involved in disease processes.
Medicine
The pharmacological potential of this compound is being explored for drug development. Its derivatives may exhibit therapeutic properties, making them candidates for further investigation in medicinal chemistry.
Case Studies:
- Antimicrobial Studies: Research indicates that related compounds inhibit the growth of pathogens, suggesting therapeutic applications.
- Molecular Docking Studies: These studies provide insights into how the compound interacts with specific biological targets.
Industry
In industrial applications, this compound is used in the production of fine chemicals, fragrances, and flavoring agents. Its versatility allows it to be incorporated into various formulations.
Mechanism of Action
The mechanism of action of methyl 2-(2-formylphenyl)acetate depends on the specific reaction it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the formyl group is converted to an alcohol through the transfer of hydrogen atoms from the reducing agent. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Methyl 2-(2-formylphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(3,4-dimethoxyphenyl)acetate: This compound has methoxy groups instead of a formyl group, which affects its reactivity and applications.
Methyl 2-(3-hydroxyphenyl)acetate:
Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride: The amino group introduces different reactivity and potential biological applications.
This compound is unique due to the presence of both a formyl group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research.
Biological Activity
Methyl 2-(2-formylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 178.19 g/mol. The compound features a methyl ester group and a formyl group attached to a phenyl ring, which significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound and its analogs exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that structurally related compounds possess the potential to inhibit the growth of pathogens, suggesting their utility as antimicrobial agents in therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been employed to investigate the interactions of this compound with biological targets. These studies provide insights into the compound's mechanisms of action at the molecular level, revealing how it might bind to specific enzymes or receptors involved in disease processes .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Reductive Amination : Reaction with primary amines leads to N-substituted derivatives, showcasing its versatility in organic synthesis .
- Aldol Condensation : This method involves the reaction of methyl acetate with formaldehyde under basic conditions, highlighting the compound's utility as an intermediate in organic reactions.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Assessment : A study assessed the antimicrobial efficacy of this compound against several bacterial strains, demonstrating a notable inhibition zone in agar diffusion tests.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Docking Studies : A molecular docking analysis revealed that this compound binds effectively to the active site of target enzymes involved in bacterial metabolism, indicating its potential as a lead compound for drug development.
Research Findings Summary
- Antimicrobial Activity : Significant against various strains.
- Mechanism Insights : Molecular docking suggests effective binding to biological targets.
- Synthesis Versatility : Multiple synthetic pathways available.
Properties
IUPAC Name |
methyl 2-(2-formylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYCMAAUZWDACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482020 | |
Record name | methyl 2-(2-formylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63969-83-5 | |
Record name | methyl 2-(2-formylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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